molecular formula C14H20N2O4 B15005871 (4-hydroxyimino-2,2,6,6-tetramethylpiperidin-1-yl) furan-2-carboxylate

(4-hydroxyimino-2,2,6,6-tetramethylpiperidin-1-yl) furan-2-carboxylate

Cat. No.: B15005871
M. Wt: 280.32 g/mol
InChI Key: UCZNAAFJAOBLCU-UHFFFAOYSA-N
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Description

(4-hydroxyimino-2,2,6,6-tetramethylpiperidin-1-yl) furan-2-carboxylate is an organic compound with a complex structure that includes a piperidine ring, a furan ring, and a hydroxyimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-hydroxyimino-2,2,6,6-tetramethylpiperidin-1-yl) furan-2-carboxylate typically involves multiple steps. One common method starts with the preparation of 2,2,6,6-tetramethylpiperidine, which is then functionalized to introduce the hydroxyimino group. The furan-2-carboxylate moiety is then attached through esterification or other suitable reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to ensure consistent quality and scalability. These methods often utilize automated systems to control reaction parameters precisely, leading to higher efficiency and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

(4-hydroxyimino-2,2,6,6-tetramethylpiperidin-1-yl) furan-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium hypochlorite, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions[4][4].

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyimino group can yield oxoammonium salts, while reduction can produce amines .

Scientific Research Applications

(4-hydroxyimino-2,2,6,6-tetramethylpiperidin-1-yl) furan-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-hydroxyimino-2,2,6,6-tetramethylpiperidin-1-yl) furan-2-carboxylate involves its ability to form stable radicals. The hydroxyimino group can interact with various molecular targets, including reactive oxygen species (ROS), to scavenge free radicals and prevent oxidative damage. This interaction helps in stabilizing the compound and enhancing its effectiveness in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-hydroxyimino-2,2,6,6-tetramethylpiperidin-1-yl) furan-2-carboxylate is unique due to its combination of a piperidine ring, a furan ring, and a hydroxyimino group. This structure provides distinct chemical properties and reactivity, making it valuable in specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

(4-hydroxyimino-2,2,6,6-tetramethylpiperidin-1-yl) furan-2-carboxylate

InChI

InChI=1S/C14H20N2O4/c1-13(2)8-10(15-18)9-14(3,4)16(13)20-12(17)11-6-5-7-19-11/h5-7,18H,8-9H2,1-4H3

InChI Key

UCZNAAFJAOBLCU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=NO)CC(N1OC(=O)C2=CC=CO2)(C)C)C

Origin of Product

United States

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